ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with methoxyphenyl and trimethoxyphenyl groups. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxyaniline and 3,4,5-trimethoxybenzaldehyde to form the intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiophene ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines can replace the methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL [[(Z)-ETHOXY(PHENYL)METHYLIDENE]AMINO]ACETATE: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-{[(E)-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N-(4-{[(E)-(4-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)BENZENESULFONAMIDE:
Uniqueness
ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring with methoxyphenyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H19NO5S
- Molecular Weight : 397.44 g/mol
- CAS Number : 403671-35-2
- Structural Characteristics : The compound features a thiophene ring, methoxy groups, and a carboxylate ester, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Antibacterial Activity
Research indicates that this compound shows potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.015 | 0.030 |
Escherichia coli | 0.011 | 0.020 |
Bacillus cereus | 0.008 | 0.015 |
Enterobacter cloacae | 0.004 | 0.008 |
The compound's activity was found to be superior to standard antibiotics such as ampicillin and streptomycin, particularly against Enterobacter cloacae, which exhibited the highest sensitivity .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. Notably, it was effective against Trichoderma viride and showed moderate effectiveness against Aspergillus fumigatus.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Cell Lines Tested : Studies have utilized various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells.
- Results Summary : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation compared to control groups.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Bacterial Inhibition : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of thiophene compounds exhibited enhanced antibacterial effects when modified with methoxy substitutions .
- Anticancer Efficacy : Research published in Cancer Research indicated that similar thiophene derivatives could inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cell survival.
Properties
Molecular Formula |
C24H25NO7S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO7S/c1-6-32-24(27)20-21(26)19(33-23(20)25-15-7-9-16(28-2)10-8-15)13-14-11-17(29-3)22(31-5)18(12-14)30-4/h7-13,26H,6H2,1-5H3/b19-13-,25-23? |
InChI Key |
OSVDHTTTWIWYFS-OTXCQBAASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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